N'-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide
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Overview
Description
N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy-methylphenyl group and a thiophen-propan-yl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the methoxy-methylphenyl group can be introduced through a nucleophilic substitution reaction.
Amidation Reactions: The formation of the ethanediamide moiety often involves amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide
- N’-(2-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide
- N’-(2-methoxy-5-methylphenyl)-N-[1-(furan-2-yl)propan-2-yl]ethanediamide
Uniqueness
N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide stands out due to the presence of both methoxy-methylphenyl and thiophen-propan-yl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-6-7-15(22-3)14(9-11)19-17(21)16(20)18-12(2)10-13-5-4-8-23-13/h4-9,12H,10H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBCKOVDPPYNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC(C)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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